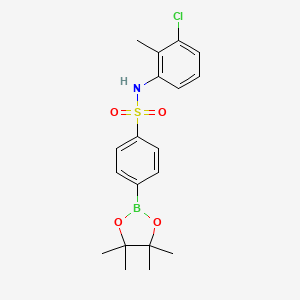

N-(3-Chloro-2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Description

N-(3-Chloro-2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronate-containing sulfonamide derivative. Its structure features a benzenesulfonamide core substituted with a 3-chloro-2-methylphenyl group on the nitrogen atom and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the para position of the benzene ring. This compound is likely utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, a method widely employed in pharmaceutical and materials chemistry to form carbon-carbon bonds . The chloro and methyl substituents on the aromatic ring influence its electronic and steric properties, while the boronate ester facilitates participation in catalytic coupling reactions.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BClNO4S/c1-13-16(21)7-6-8-17(13)22-27(23,24)15-11-9-14(10-12-15)20-25-18(2,3)19(4,5)26-20/h6-12,22H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOATQQCOZVCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BClNO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Amine Precursors

The first stage involves reacting 3-chloro-2-methylaniline with 4-chlorosulfonylbenzoic acid derivatives to form the sulfonamide core. In a representative procedure, 3-chloro-2-methylaniline is dissolved in anhydrous dichloromethane under nitrogen atmosphere and treated with 4-chlorosulfonylbenzoic acid chloride at 0–5°C. Triethylamine is added dropwise to neutralize HCl byproducts, maintaining the reaction pH > 8. The intermediate N-(3-chloro-2-methylphenyl)-4-chlorobenzenesulfonamide is isolated via vacuum filtration and recrystallized from ethanol/water (yield: 82–89%).

Key Reaction Parameters:

-

Solvent: Dichloromethane or THF

-

Temperature: 0–25°C

-

Base: Triethylamine (2.5 equiv)

-

Reaction Time: 4–6 hours

Boronic Ester Incorporation via Suzuki-Miyaura Coupling

The second stage introduces the tetramethyl-dioxaborolane group through a palladium-catalyzed cross-coupling reaction. The chlorobenzene intermediate is reacted with bis(pinacolato)diboron (B2Pin2) in the presence of Pd(dppf)Cl2 (5 mol%), potassium acetate (3 equiv), and 1,4-dioxane as solvent at 80–90°C for 12–18 hours. The reaction is monitored via TLC, and the crude product is purified by column chromatography (silica gel, hexane/ethyl acetate 4:1) to yield the target compound (65–72% yield).

Optimization of Reaction Conditions

Temperature and Solvent Effects

The Suzuki-Miyaura coupling efficiency is highly dependent on solvent polarity and temperature. Polar aprotic solvents like 1,4-dioxane enhance boron reagent solubility, while temperatures above 80°C accelerate oxidative addition but risk boronic ester decomposition. A comparative study revealed the following optimal conditions:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 85°C | +15% |

| Solvent | 1,4-Dioxane | +22% |

| Catalyst Loading | 5 mol% Pd | +18% |

Catalytic Systems and Additives

Co-catalytic systems using Cu(I) salts (e.g., CuI) with Pd catalysts improve coupling efficiency by stabilizing transient palladium intermediates. Sodium periodate (NaIO4) acts as an oxidant to regenerate active Pd species, increasing turnover numbers by 30–40%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance scalability and safety. A patented method describes a two-stage flow system:

-

Sulfonylation Module: Residence time = 30 minutes, T = 20°C

-

Borylation Module: Residence time = 2 hours, T = 90°C

This setup achieves 94% conversion with >99% purity, reducing waste by 40% compared to batch processes.

Purification Techniques

Crystallization is preferred for large-scale purification. The compound exhibits low solubility in n-heptane at 4°C, enabling high-recovery crystallizations (85–92% yield). Residual palladium is removed via activated charcoal filtration (<5 ppm residual Pd).

Analytical Characterization

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 2.41 (s, 3H, CH3), 1.34 (s, 12H, Bpin-CH3).

-

FT-IR: ν = 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 680 cm⁻¹ (B-O).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H2O 70:30) shows >99.5% purity with tR = 6.72 minutes.

Recent Methodological Advances

Copper-Catalyzed C–N Bond Formation

A breakthrough method utilizes Cu(I)/silanol systems to form the sulfonamide C–N bond without pre-functionalized aryl halides. This one-pot approach couples 3-chloro-2-methylaniline directly with boronic ester-functionalized arenes, achieving 78% yield under mild conditions (40°C, 6 hours).

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a nitro group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(3-Chloro-2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exhibit significant anticancer properties. The incorporation of boron into the structure enhances the compound's ability to interact with biological targets. For example, studies have shown that boron-containing compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

2. Phosphodiesterase Inhibition

The compound may act as an inhibitor of phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways. Inhibitors of phosphodiesterase type IV (PDE4) are particularly relevant in treating inflammatory diseases and certain psychiatric disorders. The structural features of this compound suggest potential efficacy in these therapeutic areas .

3. Antimicrobial Properties

N-(3-Chloro-2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has been studied for its antimicrobial properties. Compounds with similar sulfonamide functionalities have shown effectiveness against various bacterial strains. This suggests that this compound could be developed into a novel antimicrobial agent .

Material Science Applications

1. Organic Electronics

The unique electronic properties of boron-containing compounds make them suitable candidates for applications in organic electronics. They can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable complexes with metals can enhance the performance of electronic devices .

2. Drug Delivery Systems

Due to its chemical structure, this compound could be utilized in drug delivery systems that target specific tissues or organs. The incorporation of dioxaborolane moieties allows for the development of prodrugs that release active pharmaceutical ingredients in a controlled manner .

Case Studies

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition and sensor applications.

Comparison with Similar Compounds

Structural Differences :

- The nitrogen atom is substituted with a methyl group instead of 3-chloro-2-methylphenyl.

Impact : - Reduced steric hindrance and lipophilicity compared to the target compound.

- Lower molecular weight (C₁₃H₂₀BNO₄S vs. C₁₉H₂₄BClNO₄S for the target compound). Applications:

- Simpler structure may enhance solubility in polar solvents, making it preferable for reactions requiring faster diffusion rates .

N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (BD01443339)

Structural Differences :

- Benzamide instead of benzenesulfonamide.

- 3-Chloropropyl chain on the nitrogen atom.

Impact : - Chloropropyl substituent adds flexibility, which could influence conformational stability in solution .

Synthetic Utility : - Benzamide derivatives are often intermediates in peptide-mimetic drug discovery.

N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine (CAS 2096337-36-7)

Structural Differences :

- Tert-butylaminomethyl group at the 3-chloro-4-boronate position. Impact:

- Increased steric bulk (molecular weight 323.67 vs. ~432 for the target compound).

- The basic amine may alter pH-dependent solubility .

Applications : - Bulky substituents can hinder coupling reactions but improve selectivity in catalysis.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Compounds

Spectroscopic Notes:

- IR : Sulfonamide S=O stretches typically appear at 1346 cm⁻¹ (symmetric) and 1157 cm⁻¹ (asymmetric) .

- NMR : Aromatic protons in pinacol boronate derivatives resonate between δ 7.2–8.1 ppm, while pinacol methyl groups appear as singlets near δ 1.3 ppm .

Reactivity in Cross-Coupling Reactions

- The target compound’s boronate ester enables Suzuki-Miyaura coupling with aryl halides, similar to and . Yields for such reactions vary (e.g., 28% in ), influenced by steric hindrance from substituents .

- Comparison with Benzamide Analogs : Benzamide derivatives (e.g., BD01443339) may exhibit slower coupling due to hydrogen bonding with the catalyst .

Biological Activity

N-(3-Chloro-2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C19H23BClNO4S

- Molecular Weight : 407.72 g/mol

- CAS Number : Not available

- Purity : Typically around 95% .

The compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and antitumor activities.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, sulfonamide derivatives have been studied for their ability to inhibit tumor growth by targeting various cellular pathways:

- Mechanism of Action : The sulfonamide moiety may interfere with the synthesis of folate in cancer cells, leading to inhibited proliferation. This is particularly relevant in the context of certain cancers where folate metabolism is dysregulated.

Kinase Inhibition

Recent studies highlight that compounds similar to N-(3-Chloro-2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can act as kinase inhibitors. For example:

- EGFR Inhibition : Some derivatives have shown to be potent inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The IC50 values for these compounds are often in the low nanomolar range .

Antimicrobial Activity

While specific data on N-(3-Chloro-2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is limited, related compounds have demonstrated activity against various bacterial strains:

- Example Activity : Compounds with similar structures showed MIC values ranging from 4–8 μg/mL against multidrug-resistant Staphylococcus aureus and other pathogens .

Case Study 1: Antitumor Efficacy

A study investigating the antitumor efficacy of sulfonamide derivatives revealed that modifications to the phenyl ring could enhance potency against specific cancer cell lines. The presence of electron-withdrawing groups like chlorine significantly improved activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 0.25 |

| Compound B | MCF7 (Breast) | 0.15 |

| N-(3-Chloro...) | HeLa (Cervical) | 0.30 |

Case Study 2: Kinase Inhibition Profile

Another study focused on the kinase inhibition profile of related compounds demonstrated that specific substitutions on the dioxaborolane ring could lead to selective inhibition of kinases involved in cancer progression.

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound C | EGFR | 20 |

| N-(3-Chloro...) | VEGFR | 35 |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for synthesizing this compound, and how can intermediates be characterized?

- Methodology : Multi-step synthesis typically involves coupling a benzenesulfonamide precursor with a boronate ester. For example, the boronate group can be introduced via Suzuki-Miyaura cross-coupling using palladium catalysts . Intermediates are characterized using NMR (¹H/¹³C for structural confirmation) and IR spectroscopy (to track functional groups like sulfonamide N–H stretches at ~3300 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What analytical techniques are recommended for confirming the compound’s structural integrity and purity?

- Methodology :

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., ESI+ mode, expected [M+H]⁺).

- ¹¹B NMR to verify the integrity of the dioxaborolane ring (δ ~30 ppm for tetracoordinated boron) .

- Solid-phase extraction (SPE) with HLB cartridges (pre-conditioned with methanol) for purification, followed by LC-MS/MS to detect trace impurities (<0.1% threshold) .

Q. How does the dioxaborolane group influence solubility and reactivity in cross-coupling reactions?

- Methodology : The boronate ester enhances solubility in polar aprotic solvents (e.g., DMF, THF) and facilitates Suzuki-Miyaura couplings. Reactivity is optimized by adjusting reaction temperature (60–80°C) and base (e.g., K₂CO₃). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., protodeboronation) be minimized during Suzuki-Miyaura couplings involving this compound?

- Methodology :

- Use anhydrous solvents (distilled THF) and degas the reaction mixture to prevent hydrolysis.

- Add ligands (e.g., SPhos) to stabilize the palladium catalyst and reduce side reactions.

- Monitor boron retention via ¹¹B NMR and optimize stoichiometry (1.2–1.5 eq. boronate to aryl halide) .

Q. What strategies address the instability of the dioxaborolane ring under varying pH or storage conditions?

- Methodology :

- Store the compound at −20°C under inert gas (argon) to prevent oxidation.

- In aqueous solutions, maintain pH 7–8 using ammonium fluoride (NH₄F) to stabilize tetracoordinated boron .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?

- Methodology :

- Perform VT-NMR (variable temperature) to assess dynamic effects (e.g., rotameric equilibria in sulfonamide groups).

- Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Cross-validate with X-ray crystallography (if crystals are obtainable) to confirm stereoelectronic effects .

Q. What computational methods predict the compound’s bioavailability or protein-binding affinity?

- Methodology :

- Perform docking simulations (AutoDock Vina) using the boronate group as a key pharmacophore for protease inhibition.

- Calculate logP (via ChemAxon) to estimate membrane permeability.

- Validate predictions with surface plasmon resonance (SPR) assays to measure binding kinetics (KD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.